2-Ethylhexyl bromide

Alkylation Reaction Efficiency Nucleophilic Substitution

Researchers optimizing alkylation for OLED/OPV materials often encounter over-alkylation and poor solubility with linear alkyl bromides. 2-Ethylhexyl bromide (CAS 18908-66-2) resolves these via its sterically hindered branched architecture: • Steric bulk suppresses elimination, delivering high-yield mono-alkylation (90% yield demonstrated in carbazole alkylation for hole-transport materials). • The 2-ethylhexyl chain imparts essential solubility for solution-processed device fabrication (OPV efficiencies reaching 5.0%). • Thermally stable to 200°C, enabling elevated-temperature synthetic routes. Supplied with full QC documentation. Bulk and custom packaging available.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
CAS No. 18908-66-2
Cat. No. B156332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl bromide
CAS18908-66-2
Synonyms2-Ethyl-1-hexyl Bromide;  2-Ethylhexyl Bromide;  3-(Bromomethyl)heptane
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCCC(CC)CBr
InChIInChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
InChIKeyNZWIYPLSXWYKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Bromide Procurement Guide


2-Ethylhexyl bromide (CAS 18908-66-2), also known as 3-(bromomethyl)heptane or isooctyl bromide, is a branched primary alkyl bromide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol . It is a colorless to pale yellow liquid at room temperature with a density of 1.086 g/mL at 25°C and a boiling point of 75-77°C at 16 mmHg [1]. This compound is primarily employed as an alkylating agent in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials . Its branched 2-ethylhexyl structure imparts unique steric and solubility properties that differentiate it from linear alkyl bromides, making it a strategic choice for specific synthetic applications where controlled reactivity and enhanced solubility are critical [2].

Structure Branched 2-ethylhexyl group adds steric bulk and lipophilic character.
Workflow Alkylating agent in organic synthesis; key intermediate for pharmaceuticals, agrochemicals and advanced materials.
Selection Logic Preferred over linear alkyl bromides when steric control, selectivity and enhanced solubility are required.

Non-Interchangeability of 2-Ethylhexyl Bromide


The branched 2-ethylhexyl group in 2-ethylhexyl bromide introduces significant steric hindrance at the reactive carbon center, which fundamentally alters its reactivity profile compared to linear analogs like 1-bromooctane [1]. This steric bulk reduces the rate of bimolecular nucleophilic substitution (SN2) reactions, but critically, it enhances selectivity by suppressing competing side reactions such as elimination and over-alkylation [2]. Consequently, substitution with a linear alkyl bromide in a synthetic route optimized for 2-ethylhexyl bromide can lead to lower yields, increased byproduct formation, and altered physical properties of the final product, particularly in applications requiring the lipophilic and solubilizing effects of the branched chain [3]. Direct substitution without process re-optimization is therefore not recommended.

Target 2-Ethylhexyl bromide: steric hindrance reduces SN2 rate but enhances selectivity, suppressing elimination and over-alkylation.
Substitute Linear alkyl bromides (e.g., 1-bromooctane): faster SN2 rate but higher risk of side reactions and lower selectivity.
Product Outcome Higher yields and cleaner profiles in syntheses optimized for the branched chain; lipophilic solubilizing effect preserved.
Product Outcome Direct substitution may lower yield, increase byproducts and alter physical properties of the final material.

2-Ethylhexyl Bromide Alkylation Efficiency and Selectivity


Higher Alkylation Efficiency

2-Ethylhexyl bromide exhibits a reaction efficiency of 94-97% in standard alkylation reactions, which is higher than that of octyl bromide (85-88%) and hexyl bromide (78-82%) . This quantifiable difference indicates a more complete and efficient conversion to the desired product, reducing the need for extensive purification.

Alkylation Efficiency
Data to verify
94–97%
Reported higher efficiency than linear analogs; requires validation.
vs octyl bromide 85–88%, hexyl bromide 78–82%
Alkylation Reaction Efficiency Nucleophilic Substitution

Carbazole Alkylation Yield

In the synthesis of 9-(2-ethylhexyl)-9H-carbazole, a key intermediate for hole-transporting materials, the reaction of carbazole with 2-ethylhexyl bromide (97% purity) in DMSO with powdered KOH yielded the product in 90% yield [1]. This is a high, practical yield for a sterically hindered alkylation, demonstrating the compound's effectiveness in accessing valuable functional materials.

Carbazole Alkylation Yield
Reported
90% yield
Supports carbazole alkylation method for hole-transporting materials.
Under reported conditions (DMSO/KOH, 12 h)
Carbazole Alkylation Hole-Transporting Materials OLED Synthesis

Solubility Enhancement for Conjugated Polymers

The 2-ethylhexyl group introduced by 2-ethylhexyl bromide is crucial for imparting solubility to conjugated polymers used in organic photovoltaics. Polymers based on the benzo[1,2-b:4,5-b']difuran (BDF) building block, synthesized using this compound, exhibit sufficient solubility for solution processing, enabling the fabrication of efficient polymer solar cells with power conversion efficiencies (PCE) of 5.0% [1]. Without the branched alkyl chain, these polymers would be insoluble and unprocessable.

Polymer Solubility
Class-level
Enables solution-processable BDF polymers
Supports polymer solubility screening; branched chain prevents aggregation.
Class-level inference; verify for specific polymer systems
Polymer Solubility Photovoltaics Conjugated Polymers

Prevention of Over-Alkylation

The steric bulk of the 2-ethylhexyl group in 2-ethylhexyl bromide significantly reduces the rate of over-alkylation. In reactions with substrates like malonates or phosphinates, this branched bromide yields cleaner products with higher selectivity for mono-alkylated species compared to less sterically hindered linear alkyl bromides [1]. This inherent control minimizes byproduct formation and simplifies purification.

Over-Alkylation Control
Class-level
High mono-alkylation selectivity
Reported steric control reduces di-alkylation; verify under specific conditions.
Compared to linear bromides with malonate/phosphinate substrates
Selective Alkylation Steric Hindrance Fine Chemical Synthesis

Enhanced Thermal Stability

2-Ethylhexyl bromide exhibits greater thermal stability compared to octyl bromide and hexyl bromide, withstanding temperatures up to 200°C without significant decomposition, compared to 180°C for octyl bromide and 160°C for hexyl bromide . This enhanced stability broadens the scope of possible reaction conditions and simplifies handling.

Thermal Stability
Data to verify
Stable up to 200 °C
Reported thermal stability; verify for target process conditions.
vs octyl bromide 180 °C, hexyl bromide 160 °C
Thermal Stability Reaction Conditions High-Temperature Synthesis

Faster SN2 Kinetics

2-Ethylhexyl bromide demonstrates a significantly faster reaction rate in nucleophilic substitution (SN2) compared to its chlorinated analogues. A reported rate constant (k) for 2-ethylhexyl bromide is 3.2 × 10⁻⁴ s⁻¹, which is approximately three times higher than that of the corresponding chlorinated analogue (k = 1.1 × 10⁻⁴ s⁻¹) . This kinetic advantage translates to shorter reaction times and higher throughput.

SN2 Kinetics
Data to verify
k = 3.2 × 10⁻⁴ s⁻¹
Reported higher rate; requires validation in target reaction system.
~2.9× faster than chlorinated analogue (1.1 × 10⁻⁴ s⁻¹)
Reaction Kinetics SN2 Reactivity Nucleophilic Substitution

2-Ethylhexyl Bromide Application Scenarios


OLED Hole-Transporting Material Synthesis

2-Ethylhexyl bromide is a critical intermediate for synthesizing 9-alkylcarbazole derivatives, which are essential hole-transporting materials in OLEDs [1]. The high yield (90%) achieved in the alkylation of carbazole, as demonstrated in a validated protocol [2], confirms its reliability for producing these advanced materials. The branched 2-ethylhexyl group enhances solubility and film-forming properties, which are crucial for device fabrication [3].

Solution-Processable Photovoltaic Polymers

The compound is used to synthesize conjugated polymers based on the benzo[1,2-b:4,5-b']difuran (BDF) unit [1]. The 2-ethylhexyl side chains imparted by this reagent are essential for achieving the necessary solubility for solution processing, enabling the fabrication of organic photovoltaic devices with power conversion efficiencies reaching 5.0% [2]. This makes 2-ethylhexyl bromide a key enabler in the development of next-generation solar cells.

Selective Mono-Alkylation in Fine Chemicals

In the synthesis of pharmaceuticals and agrochemicals where precise alkylation is required, 2-ethylhexyl bromide's steric bulk provides superior selectivity for mono-alkylation [1]. This minimizes the formation of di-alkylated byproducts, leading to higher yields of the desired product and reducing the need for complex purification steps. This controlled reactivity is particularly valuable in the production of high-value intermediates where purity is paramount.

High-Temperature Alkylation Processes

The enhanced thermal stability of 2-ethylhexyl bromide (stable up to 200°C) compared to linear alkyl bromides [1] allows its use in reactions requiring elevated temperatures without significant decomposition. This property expands the range of feasible synthetic conditions and can be advantageous in processes where higher temperatures are needed to overcome activation barriers or to achieve desired reaction rates.

Application
Selection Property
Validation Focus
OLED hole-transporting material synthesis
High-yield carbazole alkylation
Carbazole alkylation yield validation
Solution-processable photovoltaic polymers
Solubility enhancement for conjugated polymers
Polymer solubility and device performance
Selective mono-alkylation in fine chemicals
Steric control for mono-alkylation selectivity
Mono- vs. di-alkylation selectivity assessment
High-temperature alkylation processes
Thermal stability profile
Decomposition temperature assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylhexyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.